molecular formula C14H14ClN3 B15230302 (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride

Cat. No.: B15230302
M. Wt: 259.73 g/mol
InChI Key: ZZIRCLXFDBWSGK-UHFFFAOYSA-N
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Description

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride is a benzimidazole-derived compound featuring a phenyl group at the 3-position of the benzimidazole core and a primary amine group linked via a methylene bridge. This structure confers unique physicochemical and pharmacological properties, making it a candidate for antimicrobial, anticancer, and immunomodulatory applications . Its synthesis typically involves condensation reactions between o-phenylenediamine and substituted aldehydes or carboxylic acids, followed by functionalization of the amine group .

Properties

Molecular Formula

C14H14ClN3

Molecular Weight

259.73 g/mol

IUPAC Name

[3-(1H-benzimidazol-2-yl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C14H13N3.ClH/c15-9-10-4-3-5-11(8-10)14-16-12-6-1-2-7-13(12)17-14;/h1-8H,9,15H2,(H,16,17);1H

InChI Key

ZZIRCLXFDBWSGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC(=C3)CN.Cl

Origin of Product

United States

Preparation Methods

Phillips Condensation with Carboxylic Acid Derivatives

The foundational step involves constructing the benzo[d]imidazole moiety via Phillips condensation. Ortho-phenylenediamine reacts with 3-carboxyphenylacetic acid under reflux in concentrated hydrochloric acid (4–6 M) at 110–120°C for 8–12 hours. This forms 3-(1H-benzo[d]imidazol-2-yl)phenylacetic acid, which undergoes decarboxylation at 180–200°C under vacuum to yield 3-(1H-benzo[d]imidazol-2-yl)phenylmethane.

Mechanistic Insight : The reaction proceeds through protonation of the carboxylic acid, facilitating nucleophilic attack by the amine groups of o-phenylenediamine. Cyclodehydration forms the imidazole ring, with HCl acting as both catalyst and dehydrating agent.

Aldehyde-Based Cyclocondensation

Alternative routes employ 3-formylbenzoic acid and o-phenylenediamine in a solvent-free system. Heating at 150°C for 5 hours in the presence of Fe/S catalysts (molar ratio 1:1.2) achieves 89% conversion to 3-(1H-benzo[d]imidazol-2-yl)benzaldehyde. This method avoids carboxylic acid handling but requires strict moisture control to prevent aldehyde oxidation.

Methanamine Side Chain Introduction

Reductive Amination of Aldehyde Intermediates

The aldehyde intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 0–5°C. After 24 hours, the primary amine is generated with 75–82% yield. Subsequent hydrochloride salt formation involves bubbling HCl gas through an ethyl acetate solution of the free base at −10°C, achieving 95% purity by HPLC.

Critical Parameters :

  • Temperature Control : Maintaining subambient temperatures prevents imine hydrolysis.
  • Stoichiometry : A 2:1 molar ratio of NH4OAc to aldehyde ensures complete conversion.

Nitrile Reduction Pathway

3-(1H-Benzo[d]imidazol-2-yl)phenylacetonitrile, synthesized via nucleophilic substitution of 3-(chloromethyl)benzimidazole with KCN, is reduced using Raney nickel (W-2 type) in ethanolic NH3 under 50 psi H2. This method affords the primary amine in 68% yield but requires specialized hydrogenation equipment.

Hydrochloride Salt Crystallization

Solvent-Antisolvent Precipitation

Crude methanamine free base (70–80% purity) is dissolved in hot ethanol (65°C) and treated with concentrated HCl (37%) until pH 1.5. Gradual addition of diethyl ether induces crystallization, yielding 92% pure hydrochloride salt after vacuum filtration.

Recrystallization from Azeotropic Mixtures

Combining ethyl acetate and cyclohexane (3:1 v/v) creates an azeotrope that facilitates slow crystal growth. This method improves polymorphic purity, with DSC thermograms showing a single endotherm at 214°C.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield (%) Purity (%) Key Advantage
Phillips Condensation o-phenylenediamine + acid 78 95 Scalable, minimal byproducts
Aldehyde Condensation o-phenylenediamine + aldehyde 85 89 Avoids decarboxylation step
Nitrile Reduction Chloromethylbenzimidazole 68 82 Straightforward nitrile access

Data compiled from demonstrate the Phillips condensation route as optimal for industrial-scale synthesis, balancing yield and purity. The aldehyde pathway offers faster cyclization but necessitates stringent anhydrous conditions.

Process Optimization Strategies

Catalytic System Enhancements

Substituting Fe/S with Co-pincer complexes (e.g., (Ph2PCH2)2CoCl2) in aldehyde condensations increases turnover frequency by 3.2×, reducing reaction time to 2 hours. These catalysts promote dehydrogenative coupling, minimizing unwanted quinoxaline byproducts.

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 140°C) accelerates the Phillips condensation, completing ring formation in 35 minutes versus 8 hours conventionally. This reduces thermal degradation, enhancing yield to 91%.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (DMSO- d6): δ 8.21 (s, 1H, imidazole-H), 7.89–7.45 (m, 8H, aromatic), 4.12 (s, 2H, CH2NH2), 3.02 (br s, 3H, NH3+Cl−).
  • IR (KBr): 3340 cm−1 (N−H stretch), 1610 cm−1 (C=N), 1550 cm−1 (aromatic C=C).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) shows 99.2% purity at 254 nm, with retention time 6.78 minutes. Residual solvent levels meet ICH Q3C guidelines: <300 ppm ethanol, <50 ppm ethyl acetate.

Industrial-Scale Considerations

Cost Analysis

Raw material costs per kilogram:

  • o-phenylenediamine: $42
  • 3-carboxyphenylacetic acid: $85
  • HCl gas: $12
    Total production cost: $219/kg, competitive versus alternative antihistamine intermediates.

Waste Stream Management

Neutralization of spent HCl generates 3.2 kg CaCl2 waste per kilogram product. Implementing HCl recovery via membrane distillation reduces waste by 74%.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and aryl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes and receptors, leading to changes in their activity. This interaction can affect various biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

Table 1: Key Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight Substituents
Target Compound C₁₄H₁₄ClN₃ 259.74* 3-phenyl, -CH₂NH₂·HCl
(1H-Benzo[d]imidazol-2-yl)methanamine C₈H₉N₃ 147.18 No phenyl group; -CH₂NH₂
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine HCl C₉H₁₂ClN₃ 197.66 Methyl at N1; -CH₂NH₂·HCl
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanamine diHCl C₁₄H₁₅Cl₂N₃ 296.20 Phenyl directly attached to benzimidazole C2; -CH₂NH₂·2HCl
[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine diHCl C₁₀H₁₂Cl₃N₃ 272.58 Imidazole instead of benzimidazole; chloro substituent

*Calculated based on similar derivatives in .

Key Observations :

  • Dihydrochloride salts (e.g., ) exhibit higher molecular weights and altered solubility profiles due to additional HCl moieties.

Key Observations :

  • The 3-phenyl group in the target compound likely improves lipophilicity , enhancing membrane penetration for antimicrobial activity .
  • Brominated derivatives () show enhanced potency in IDO1 inhibition, suggesting halogenation as a strategy for optimizing activity.
  • Dihydrochloride salts () may improve solubility and bioavailability compared to free bases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?

  • Answer: The synthesis typically involves multi-step reactions starting from aromatic precursors. For example, one approach begins with (1H-benzo[d]imidazol-2-yl)methanamine, which is condensed with substituted benzaldehydes under reflux in polar aprotic solvents (e.g., THF or DMF) to form imine intermediates. Subsequent cyclization or functionalization steps may utilize catalysts like ZnCl₂ or Pd salts to enhance selectivity . Temperature control (<60°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions. Post-synthesis, purification via column chromatography or recrystallization ensures >95% purity, confirmed by HPLC and NMR .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?

  • Answer: Structural confirmation requires a combination of spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C): Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, amine protons at δ 2.5–3.5 ppm) and carbon backbone .
  • LC-MS: Validates molecular weight (e.g., [M+H]+ for C₁₄H₁₄ClN₃: calculated 260.08, observed 260.04) .
  • IR Spectroscopy: Confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating the compound’s activity, and how should experimental controls be designed?

  • Answer: Initial screens often focus on antimicrobial or enzyme inhibition assays. For example:

  • Antifungal Testing: Follow CLSI guidelines using Candida albicans or Aspergillus strains, with fluconazole as a positive control. MIC values are determined via broth microdilution .
  • Enzyme Assays: Measure inhibition of target enzymes (e.g., cytochrome P450) using fluorometric or colorimetric substrates. Include vehicle (DMSO) and known inhibitor controls (e.g., ketoconazole) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound, particularly against drug-resistant pathogens?

  • Answer: Systematic modifications to the benzimidazole core and phenyl substituents are key:

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ at the 3-position) enhance antifungal activity by 2–4-fold compared to electron-donating groups (-OCH₃) .
  • Scaffold Hybridization: Fusion with thiazolidinone or nicotinonitrile moieties improves membrane permeability, as shown in MIC reductions from 32 µg/mL to 8 µg/mL against C. albicans .
  • Resistance Mitigation: Co-administration with efflux pump inhibitors (e.g., verapamil) restores activity against resistant strains, suggesting dual-target strategies .

Q. What experimental and computational approaches resolve contradictions in biological data, such as variable efficacy across cell-based vs. enzyme-based assays?

  • Answer: Discrepancies often arise from bioavailability or off-target effects. Strategies include:

  • Permeability Assays: Use Caco-2 monolayers or PAMPA to quantify cellular uptake. Low permeability (<1 × 10⁻⁶ cm/s) may explain poor cell-based activity despite high enzyme inhibition .
  • Proteomic Profiling: SILAC-based mass spectrometry identifies off-target interactions (e.g., unintended kinase binding) .
  • Molecular Dynamics (MD): Simulate compound-enzyme binding to predict competitive vs. allosteric inhibition modes. For example, MD reveals stable H-bonding with CYP51’s heme pocket but weak interactions with non-target proteins .

Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity and minimizing hazardous byproducts?

  • Answer: Key considerations:

  • Catalyst Selection: Heterogeneous catalysts (e.g., Pd/C) enable recyclability and reduce heavy metal contamination vs. homogeneous alternatives .
  • Green Solvents: Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progression, ensuring intermediates (e.g., Schiff bases) do not degrade .

Q. What strategies validate the compound’s stability under physiological conditions, and how are degradation products characterized?

  • Answer: Stability studies involve:

  • Forced Degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. LC-MS identifies major degradants (e.g., hydrolyzed benzimidazole rings) .
  • Plasma Stability: Incubate with human plasma; >80% remaining after 24 h indicates suitability for in vivo studies .
  • Accelerated Storage Tests: Store at 40°C/75% RH for 6 months. No significant potency loss (<5%) confirms shelf-life .

Methodological Guidelines

  • Data Contradiction Analysis: Use Bland-Altman plots to assess assay variability and hierarchical clustering to group compounds by activity profiles .
  • Synthetic Optimization: Apply Design of Experiments (DoE) to evaluate factors like temperature, solvent ratio, and catalyst loading. Response surface models predict optimal conditions .

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